5-Bromo-N'-[(E)-(2-bromophenyl)methylidene]-2-hydroxybenzohydrazide
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Overview
Description
5-Bromo-N’-[(E)-(2-bromophenyl)methylidene]-2-hydroxybenzohydrazide is a Schiff base compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N’-[(E)-(2-bromophenyl)methylidene]-2-hydroxybenzohydrazide involves the reaction of 5-bromo-2-hydroxybenzohydrazide with 2-bromobenzaldehyde under specific conditions. The reaction typically occurs in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete condensation. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N’-[(E)-(2-bromophenyl)methylidene]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imine group (C=N) can be reduced to form amines.
Substitution: The bromine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of brominated benzaldehydes or ketones.
Reduction: Formation of brominated benzylamines.
Substitution: Formation of various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
5-Bromo-N’-[(E)-(2-bromophenyl)methylidene]-2-hydroxybenzohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-N’-[(E)-(2-bromophenyl)methylidene]-2-hydroxybenzohydrazide involves its interaction with biological molecules through hydrogen bonding, coordination with metal ions, and other non-covalent interactions. The compound can inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific molecular targets. The presence of bromine atoms enhances its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]-4-methoxybenzohydrazide
- N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-4-nitrobenzenesulfonamide
- N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-3-{3-[(2-bromophenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one
Uniqueness
5-Bromo-N’-[(E)-(2-bromophenyl)methylidene]-2-hydroxybenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of two bromine atoms and a hydroxyl group allows for diverse chemical modifications and enhances its potential as a versatile intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
5-bromo-N-[(E)-(2-bromophenyl)methylideneamino]-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2N2O2/c15-10-5-6-13(19)11(7-10)14(20)18-17-8-9-3-1-2-4-12(9)16/h1-8,19H,(H,18,20)/b17-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISRCOBJTCUWNE-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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